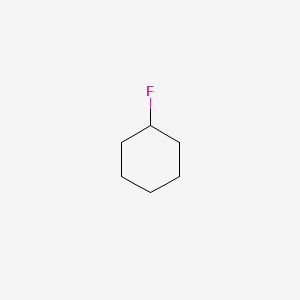

Fluorocyclohexane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

fluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBGVVAHHOUMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059907 | |

| Record name | Cyclohexane, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-46-3 | |

| Record name | Fluorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Development of Fluorocyclohexane Synthesis Methodologies

The journey to synthesize fluorocyclohexane is intertwined with the broader history of organofluorine chemistry. Early methods were often harsh and lacked selectivity, but as the field matured, so did the techniques for introducing fluorine into cyclic systems.

One of the earliest and most direct approaches involves the reaction of cyclohexanol (B46403) with hydrogen fluoride (B91410). wikipedia.org This method, while conceptually straightforward, requires careful handling of the highly corrosive and hazardous hydrogen fluoride. A significant advancement came with the development of deoxofluorination reagents. Agents like diethylaminosulfur trifluoride (DAST) and its derivatives offered a milder and more selective means of converting alcohols to fluorides. For instance, this compound derivatives can be synthesized from their corresponding hydroxyl precursors using these reagents, often under anhydrous conditions at low temperatures.

Another major pathway to this compound is through the hydrofluorination of cyclohexene (B86901). This addition reaction can be achieved using hydrogen fluoride itself or complexes of hydrogen fluoride with various bases. A notable example involves the use of a dimethyl ether-penta(hydrogen fluoride) complex, which reacts with cyclohexene at low temperatures to produce this compound in high yield. thieme-connect.de

More intricate, multi-step syntheses have also been developed to achieve specific stereoisomers or to introduce fluorine at particular positions in more complex cyclohexane (B81311) frameworks. For example, 4-fluorocyclohexanone (B1313779) can be synthesized from 1,4-cyclohexanedione (B43130) monoethylene ketal through a three-step process involving fluorination, reduction, and deprotection. google.com The initial fluorination step in this sequence benefits from the use of an organic base to improve selectivity and yield. google.com

The table below summarizes some of the key methods developed for the synthesis of this compound and its derivatives.

| Starting Material | Reagent(s) | Product | Key Features |

| Cyclohexanol | Hydrogen Fluoride | This compound | Direct but requires handling of hazardous HF. wikipedia.org |

| Cyclohexanol derivatives | DAST, XtalFluor-E | This compound derivatives | Milder, more selective deoxofluorination. |

| Cyclohexene | HF or HF complexes | This compound | Addition reaction, can be high yielding. thieme-connect.de |

| 1,4-Cyclohexanedione monoethylene ketal | DAST, Pd/C, H₂, Acid | 4-Fluorocyclohexanone | Multi-step synthesis for functionalized derivatives. google.com |

| Benzene (B151609) | Silver(II) Fluoride | Fluorobenzene (B45895) and tetrafluorocyclohexene isomers | A less direct route that led to the discovery of fluorinated cyclohexane side products. thieme-connect.de |

Evolution of Research Perspectives on Fluorine Substitution in Cyclohexane Systems

The introduction of a fluorine atom into the cyclohexane (B81311) ring, while seemingly a minor alteration, profoundly impacts the molecule's properties. Research has evolved from simply preparing fluorinated cyclohexanes to a deep exploration of how fluorine's unique characteristics—its high electronegativity and small size—influence conformation, polarity, and reactivity.

Initially, the focus was on the synthetic challenge of creating the C-F bond. However, as synthetic methods improved, researchers began to investigate the physical and chemical consequences of fluorination. A key area of interest has been the conformational preference of the fluorine substituent. Like other substituted cyclohexanes, fluorocyclohexane exists in a dynamic equilibrium between two chair conformations, with the fluorine atom in either an axial or an equatorial position. csbsju.edu Early studies established that the equatorial conformer is generally more stable. rsc.org

More recent research has uncovered more nuanced and sometimes counter-intuitive stereoelectronic effects. For instance, the strategic placement of multiple fluorine atoms can lead to unexpected conformational preferences. In some polyfluorinated cyclohexanes, interactions between the fluorine atoms and polarized C-H bonds can stabilize conformations that would be disfavored based on simple steric arguments. acs.orgnih.gov This has led to the concept of "Janus face" cyclohexanes, where one face of the ring is highly fluorinated and the other is composed of C-H bonds, creating a molecule with distinct polar and non-polar surfaces. researchgate.netresearchgate.net

The timeline below illustrates the evolving focus of research on fluorinated cyclohexane systems.

| Era | Primary Research Focus | Key Concepts & Discoveries |

| Early 20th Century | Development of fundamental fluorination methods. | Synthesis of simple organofluorine compounds. |

| Mid-20th Century | Synthesis of monofluorinated cyclohexanes. | Preparation of this compound from cyclohexanol (B46403) and cyclohexene (B86901). wikipedia.org |

| Late 20th Century | Conformational analysis and stereoelectronic effects. | Establishment of equatorial preference for fluorine; investigation of the anomeric effect in related systems. rsc.orgwikipedia.org |

| Early 21st Century | Advanced synthetic methods and design of complex fluorinated systems. | Synthesis of polyfluorinated and "Janus face" cyclohexanes; exploration of non-covalent interactions. researchgate.netresearchgate.netacs.org |

| Present | Probing subtle stereoelectronic interactions and applications in medicinal and materials chemistry. | Understanding the role of non-classical hydrogen bonds and designing molecules with tailored properties. acs.orgnih.gov |

Significance of Fluorocyclohexane As a Model System in Stereoelectronic Studies

Strategies for Monothis compound Synthesis

Achieving the synthesis of monothis compound requires overcoming challenges related to regioselectivity and stereoselectivity. To this end, chemists have devised multiple strategies, encompassing both the use of key fluorinated intermediates and direct fluorination techniques.

Synthesis via 4-Fluorocyclohexanone (B1313779) Intermediates

A prominent and effective strategy for synthesizing specific monothis compound derivatives utilizes 4-fluorocyclohexanone as a versatile building block. This approach ensures the fluorine atom is placed at a defined position early in the synthetic sequence.

A key manipulation of 4-fluorocyclohexanone involves its conversion into spiroketal structures. For instance, reacting 4-fluorocyclohexanone with a diol, such as ethylene (B1197577) glycol, can form a fluorinated spiroketal. Specifically, 1,4-cyclohexanedione (B43130) monoethylene ketal can be fluorinated to produce 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene. google.com This transformation serves to protect the ketone functionality, allowing for selective chemical modifications elsewhere on the molecule.

Following the creation of a fluorinated intermediate like a spiroketal, the synthetic route often proceeds with reduction and deprotection steps. To obtain 4-fluorocyclohexanone, the intermediate 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene can be reduced with hydrogen gas in the presence of a palladium-carbon catalyst to yield 8-fluoro-1,4-dioxaspiro[4.5]decane. google.com Subsequent acidic deprotection removes the ketal to afford the final 4-fluorocyclohexanone product. google.com The hydrogenation of the ketone in 4-fluorocyclohexanone itself can be controlled to produce either cis- or trans-4-fluorocyclohexanol, depending on the chosen catalyst and reaction conditions. google.com Catalytic hydrogenation is a common method for deprotection, often employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.comresearchgate.net

Halogen-Exchange Reactions and Catalytic Approaches

The direct conversion of other cyclohexyl halides to this compound represents a practical and frequently used method. Halogen-exchange reactions, particularly the Finkelstein reaction, are a classic example of this approach. ucla.edumanac-inc.co.jp These reactions typically involve treating cyclohexyl bromide or chloride with a fluoride (B91410) source. youtube.com Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), or silver(I) fluoride (AgF). acsgcipr.orgalfa-chemistry.com The efficiency of these reactions can be improved by using phase-transfer catalysts. acsgcipr.org

More recent advancements focus on the direct catalytic fluorination of C-H bonds in cyclohexane, which presents a more atom-economical route by avoiding pre-functionalized starting materials. Organocatalysis, for example, has been successfully applied to the asymmetric fluorination of cyclohexanone (B45756) derivatives, which can then be further transformed into chiral fluorocyclohexanes.

Polythis compound Synthesis

The synthesis of cyclohexanes with multiple fluorine atoms introduces greater complexity, demanding methods that can control the regiochemistry and stereochemistry of fluorination.

Classical Nucleophilic Fluorination Techniques

Classical nucleophilic fluorination remains a fundamental tool for the synthesis of polyfluorocyclohexanes. This methodology generally involves reacting a poly-substituted cyclohexane precursor, such as a polyol or polyhalide, with a source of nucleophilic fluoride. alfa-chemistry.com

One widely used strategy is the deoxofluorination of polyhydroxylated cyclohexanes, like inositols (cyclohexane-1,2,3,4,5,6-hexols), using aminofluorosulfurane reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. alfa-chemistry.com These reagents effectively replace multiple hydroxyl groups with fluorine atoms. The stereochemical outcome of these substitutions is influenced by the stereochemistry of the starting polyol and the specific reaction conditions.

Another established technique is the exhaustive halogen exchange of polychlorinated cyclohexanes using potent fluorinating agents like antimony trifluoride (SbF₃). This "Halex" process can substitute numerous chlorine atoms with fluorine, yielding highly fluorinated cyclohexane products. However, the vigorous conditions often required can sometimes lead to skeletal rearrangements and the formation of product mixtures.

| Target Compound Type | Methodology | Key Reagents/Intermediates | Description |

| Monothis compound Derivatives | Synthesis via 4-Fluorocyclohexanone | 4-Fluorocyclohexanone, 1,4-Cyclohexanedione monoethylene ketal | Formation of a spiroketal precursor to protect the ketone functionality, followed by fluorination, hydrogenation, and deprotection. google.com |

| Monothis compound | Halogen-Exchange (Halex) Reaction | Cyclohexyl bromide/chloride, KF, CsF, AgF | Displacement of a halide (Br or Cl) with a fluoride anion to form this compound. manac-inc.co.jpyoutube.com |

| Polyfluorocyclohexanes | Nucleophilic Deoxofluorination | Polyols (e.g., inositols), DAST, Deoxo-Fluor | Replacement of multiple hydroxyl groups with fluorine atoms using aminofluorosulfurane reagents. alfa-chemistry.com |

| Polyfluorocyclohexanes | Halogen-Exchange (Halex) Reaction | Polychlorocyclohexanes, SbF₃ | Substitution of multiple chlorine atoms with fluorine using a strong fluorinating agent. |

Addition of Fluorine and Heteroatoms to Unsaturated Cycloalkanes

The difunctionalization of unsaturated systems, such as cyclohexenes, by the concurrent addition of a fluorine atom and a heteroatom across the double bond represents a powerful strategy for rapidly increasing molecular complexity. researchgate.netrsc.org This approach allows for the introduction of both fluorine and a versatile functional handle (e.g., hydroxyl, ether, or amine) in a single transformation.

A common method involves the halide-induced opening of an epoxide derived from cyclohexene (B86901). For instance, epoxidation of a cyclohexene derivative followed by ring-opening with a fluoride source can yield a fluoro-alcohol (hydroxyfluorination). A variation of this is the formation of bromohydrins through halide-induced oxirane opening, which introduces a halogen and a hydroxyl group that can be further manipulated. frontiersin.org More direct methods, such as electrophilic fluorination of an alkene in the presence of a nucleophilic solvent (e.g., water or an alcohol), can also achieve this transformation, though regioselectivity can be a challenge. The reaction of allylic amines with a suitable electrophilic fluorine source in the presence of an acetate (B1210297) nucleophile, for example, has been used to construct 1-acetoxy-2-amino-6-fluorocyclohexane derivatives. acs.org

Table 1: Examples of Heteroatom-Fluorination of Cyclohexene Derivatives

| Substrate Type | Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Cyclohexene-derived Epoxide | Fluoride source (e.g., HF-Pyridine) | trans-Fluorohydrin | Stereospecific ring-opening | frontiersin.org |

| Allylic Amine | Electrophilic Fluorine Source, Acetate Nucleophile | Acetoxy-amino-fluorocyclohexane | Three-component addition | acs.org |

| Cyclohexene | Electrophilic Fluorine Source, H₂O/ROH | Hydroxy/Alkoxy-fluorocyclohexane | Direct oxyfluorination | researchgate.net |

Cycloaddition Reactions of Fluorine-Containing Substrates

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, offer a reliable method for constructing six-membered rings with good stereochemical and regiochemical control. wikipedia.org By using either a fluorine-containing diene or a dienophile, this powerful reaction can be harnessed to synthesize fluorinated cyclohexene derivatives, which can then be hydrogenated to the corresponding fluorocyclohexanes.

The reaction of 2,3-difluorobuta-1,3-diene with various dienophiles proceeds smoothly to give vicinal difluorocyclohexene structures. rsc.org Similarly, trifluorovinyl compounds can react with dienes in a regiospecific manner to yield trifluorinated cyclohexene derivatives. rsc.org However, many simple fluorinated alkenes are unreactive as dienophiles in thermal Diels-Alder reactions and only undergo cycloaddition with highly reactive dienes, sometimes requiring high temperatures. researchgate.net This can lead to poor stereocontrol due to E-Z isomerization of the dienophile at elevated temperatures. researchgate.net Despite these challenges, the Diels-Alder approach remains a valuable tool for accessing specific this compound substitution patterns that might be difficult to obtain otherwise. wikipedia.orgrsc.org

Table 2: Diels-Alder Reactions for Fluorocyclohexene Synthesis

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| 1,3-Diphenylisobenzofuran | Fluorobutenolide | Fluorinated bicyclic adduct | researchgate.net |

| Various Dienes | Trifluorovinyl substances | Trifluorinated cyclohexene derivatives | rsc.org |

| 2,3-Difluorobuta-1,3-diene | Various Dienophiles | vic-Difluorocyclohexene derivatives | rsc.org |

Directed Fluorination of C-H Bonds

Direct C-H fluorination is an increasingly important strategy in synthetic chemistry as it avoids the need for pre-functionalization of the substrate, thus improving step-economy. rsc.orgscispace.com These methods can be broadly categorized based on whether the targeted C-H bond is activated or non-activated.

Non-activated C-H Bond Fluorination

The selective fluorination of non-activated C(sp³)–H bonds in a cyclohexane ring is a significant challenge due to the high bond dissociation energy and low polarity of these bonds. beilstein-journals.org Success in this area often relies on highly reactive reagents or catalytic systems that can overcome this inertness with predictable selectivity. beilstein-journals.orgresearchgate.net

One prominent approach involves manganese-porphyrin catalysts, which can achieve regioselective C(sp³)–H fluorination using a fluoride ion source like silver fluoride (AgF) and an oxo-transfer agent. researchgate.net These systems can exhibit selectivity for the most electron-rich C-H bonds, often favoring tertiary over secondary positions. For monosubstituted cyclohexanes, site- and enantioselective oxidation can be achieved with chiral manganese catalysts, where the selectivity is governed by a network of weak non-covalent interactions between the substrate and the catalyst's chiral pocket. acs.org Additionally, silver complexes with perfluorinated ligands have been shown to catalyze the functionalization of non-activated alkanes, demonstrating the potential of fluorous chemistry to enhance catalyst performance and recyclability. nih.govresearchgate.net

Remotely Activated C-H Bond Fluorination

Remote C-H functionalization allows for the fluorination of C-H bonds that are distant from an existing functional group, which acts as a directing anchor. researchgate.netresearchgate.net These reactions typically proceed through a radical translocation mechanism, where a radical generated at or near the functional group abstracts a hydrogen atom from a remote carbon via a sterically favored intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT). researchgate.netnih.gov

Photocatalysis has emerged as a key enabler for these transformations. researchgate.net For example, an amide functional group can be used to direct fluorination. A photocatalytically generated amidyl radical can undergo a 1,5-HAT to create a carbon-centered radical at the δ-position, which is then trapped by a fluorine source like Selectfluor. researchgate.net This strategy has been successfully applied to the divergent functionalization of amides and protected amines for remote fluorination. researchgate.net The selectivity of HAT from cyclohexane derivatives is highly dependent on conformation, with activation of equatorial C-H bonds and deactivation of axial C-H bonds being observed due to torsional and 1,3-diaxial strain effects in the transition state. researchgate.net Polarity enhancement effects, achieved by using strongly hydrogen-bonding solvents like fluorinated alcohols, can also be used to deactivate C-H bonds proximal to a functional group, thereby promoting functionalization at the most remote sites. nih.gov

Decarboxylative and Deborylative Fluorination Methods

Methods that convert common functional groups like carboxylic acids and boronic acids into C-F bonds are highly valuable, as these starting materials are widely available. researchgate.netresearchgate.net

Decarboxylative fluorination involves the replacement of a carboxylic acid group with a fluorine atom. This transformation can be achieved using various catalytic systems. One approach uses visible-light photoredox catalysis, where an aliphatic carboxylic acid reacts with an electrophilic fluorine source like Selectfluor to yield the corresponding alkyl fluoride. science.govresearchgate.net This method is advantageous as it proceeds under mild, transition-metal-free conditions. science.gov Silver-catalyzed methods have also been developed for the decarboxylative radical azidation of aliphatic carboxylic acids, and similar principles can be applied to fluorination. nih.gov

Deborylative fluorination, the conversion of a C-B bond to a C-F bond, is another effective strategy. While less documented specifically for simple this compound, the fluorination of aryl- and alkylboron compounds is a well-established transformation. Typically, a cyclohexylboronic ester would be treated with an electrophilic fluorine source in the presence of a suitable catalyst or promoter to effect the C-F bond formation.

Table 3: Decarboxylative Fluorination of Cyclohexanecarboxylic Acid

| Substrate | Method | Fluorine Source | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aliphatic Carboxylic Acid | Photoredox Catalysis | Selectfluor | Visible light, organocatalyst | Alkyl Fluoride | science.govresearchgate.net |

| Aliphatic Carboxylic Acid | Silver Catalysis | Electrophilic Fluorine Source | Ag(I)/Ag(II) catalyst, oxidant | Alkyl Fluoride | nih.gov |

Stereoselective Synthesis of Defined Polythis compound Isomers

The synthesis of polyfluorinated cyclohexanes with specific, well-defined stereochemistry is a frontier in organofluorine chemistry. The spatial arrangement of C-F bonds dramatically influences the molecule's physicochemical properties, such as its dipole moment and conformational preferences. researchgate.net

A landmark achievement in this area is the synthesis of all-cis-1,2,3,4,5,6-hexathis compound. nih.govresearchgate.net This molecule is notable for its facially polarized structure, with all six fluorine atoms on one face of the ring and all six hydrogen atoms on the other, resulting in an exceptionally high molecular dipole moment (μ = 6.2 D) for an aliphatic compound. nih.govresearchgate.net The original synthesis was a lengthy 12-step protocol. nih.gov A significant breakthrough was later reported by the Glorius laboratory, who developed a method for the direct hydrogenation of hexafluorobenzene (B1203771) using a rhodium catalyst with a cyclic alkyl amino carbene (CAAC) ligand. acs.org This reaction proceeds with high pressure (around 50 bar H₂) and effectively produces the all-cis isomer without significant hydrodefluorination. acs.org

This direct hydrogenation methodology has been extended to other fluorinated arenes to produce a range of all-cis polythis compound derivatives, including penta-, tetra-, and trifluorinated systems. researchgate.netacs.orgrsc.org These "Janus" cyclohexanes, named for the two-faced Roman god, are valuable building blocks for supramolecular chemistry and materials science due to their unique electrostatic properties. researchgate.netacs.org

Table 4: Synthesis of all-cis-Polyfluorocyclohexanes

| Target Molecule | Precursor | Method | Catalyst | Key Feature | Reference |

|---|---|---|---|---|---|

| all-cis-1,2,3,4,5,6-Hexathis compound | Hexafluorobenzene | Direct Aryl Hydrogenation | Rh-CAAC | High stereoselectivity, single step | acs.org |

| all-cis-Pentafluorocyclohexyl ethers | Pentafluoroanisole | Direct Aryl Hydrogenation | Rh-CAAC | Access to functionalized Janus rings | acs.org |

| all-cis-Tetrathis compound isomers | Tetrafluorobenzene derivatives | Multi-step sequence from benzene (B151609) | N/A | Sequential deoxyfluorination | researchgate.net |

Synthesis of all-syn and all-cis Stereoisomers

The synthesis of highly substituted fluorocyclohexanes with specific stereochemistries presents a significant synthetic challenge. The all-cis-1,2,3,4,5,6-hexathis compound is a particularly noteworthy target due to its facially polarized nature, with all fluorine atoms residing on one face of the cyclohexane ring. u-tokyo.ac.jpresearchgate.net This arrangement results in a molecule with a remarkably high dipole moment. nih.govresearchgate.net

A successful synthesis of all-cis-1,2,3,4,5,6-hexathis compound was achieved through a multi-step sequence starting from myo-inositol. u-tokyo.ac.jp This approach involves the stereospecific conversion of C-O bonds to C-F bonds. An alternative strategy to access a hexathis compound stereoisomer, η-1,2,3,4,5,6-hexathis compound, commences from benzene and proceeds in five steps. st-andrews.ac.ukresearchgate.netthieme-connect.com

The synthesis of all-syn-1,2,4,5-tetrathis compound has also been reported, further expanding the library of available stereochemically defined fluorocyclohexanes. st-andrews.ac.ukdntb.gov.ua The strategic placement of fluorine atoms in these molecules can lead to unusual polar characteristics, a significant deviation from the typically hydrophobic nature of cyclohexanes. researchgate.net

Strategies for Hexathis compound Stereoisomer Isolation

The synthesis of hexafluorocyclohexanes often yields a mixture of stereoisomers. The separation of these isomers is crucial for studying their individual properties and for their application as specific building blocks. There are nine possible stereoisomers of 1,2,3,4,5,6-hexachlorocyclohexane, which serves as an analogue for the complexities involved in separating hexathis compound isomers. wikipedia.org

For fluorinated compounds, fluorous mixture synthesis (FMS) offers a powerful technique for the synthesis and separation of stereoisomer libraries. nih.gov This method involves labeling reactants with fluorinated tags, allowing for the separation of the resulting "quasiisomers" based on their fluorine content, often through fluorous HPLC. nih.gov This "double tagging and double demixing" strategy has been successfully employed to synthesize and isolate a library of sixteen diastereomers of the natural products macrosphelides A and E. nih.gov Gas chromatography is another effective technique for the separation of stereoisomers. dntb.gov.ua

Advanced Functionalization and Derivatization Approaches

The development of methods to selectively functionalize the this compound scaffold is critical for its use in creating diverse and complex molecules.

Benzylic Bromination for Building Block Diversification

Benzylic bromination has been identified as a key reaction for diversifying building blocks containing the all-cis-2,3,5,6-tetrathis compound ring system. researchgate.netnih.gov The photobromination of C-H bonds using molecular bromine under microfluidic conditions has been shown to be a highly selective method for benzylic bromination. asahilab.co.jp This continuous-flow method can suppress the formation of dibrominated products and efficiently yield the desired monobrominated compounds. asahilab.co.jp

The resulting benzylic bromides are versatile intermediates. For instance, Ritter-type reactions of these bromides with dimethylformamide (DMF) and acetonitrile (B52724) can generate the corresponding benzyl (B1604629) alcohols and benzylacetamides. researchgate.netnih.gov Further hydrolysis and oxidative cleavage can lead to a variety of functionalized building blocks, including amino acids containing the tetrafluorocyclohexyl motif. researchgate.netnih.gov A continuous-flow protocol for benzylic bromination using N-bromosuccinimide (NBS) and a compact fluorescent lamp has also been developed, offering a scalable and efficient method. nih.gov

Multicomponent Reactions of Functionalized Fluorocyclohexanes

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. beilstein-journals.orgorganic-chemistry.orgresearchgate.net The Ugi reaction is a prominent example of an MCR that can be used to create diverse scaffolds. beilstein-journals.org Functionalized fluorocyclohexanes can serve as valuable components in such reactions. For example, an Ugi reaction utilizing Boc-glycine has been successfully employed in the synthesis of complex molecules. researchgate.net The development of MCRs involving this compound derivatives opens up avenues for the rapid generation of libraries of novel compounds with potential applications in medicinal chemistry and materials science. beilstein-journals.org

Biocatalytic Preparations of Enantiopure this compound Building Blocks

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of enantiopure compounds. mdpi.comacib.at Enzymes, such as lipases, esterases, and oxidoreductases, can catalyze reactions with high enantio- and regioselectivity under mild conditions. mdpi.comresearchgate.net

Enzymatic kinetic resolution is a widely used biocatalytic method for separating racemic mixtures. nih.govunipd.it This can be achieved through the enantioselective hydrolysis of esters or the acylation of alcohols, catalyzed by enzymes like lipases. researchgate.netmdpi.com For example, phosphotriesterase (PTE) from Pseudomonas diminuta and its variants have been used for the stereoselective hydrolysis of chiral phosphoramidate (B1195095) precursors, enabling the isolation of enantiomerically pure products. nih.gov The development of dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the unreacted enantiomer, can further increase the yield of the desired product. nih.gov These biocatalytic strategies are invaluable for producing enantiopure this compound building blocks, which are crucial for the synthesis of chiral drugs and other bioactive molecules. researchgate.netnih.gov

Axial-Equatorial Isomerism and Equilibria in Monothis compound

In contrast to many other substituted cyclohexanes, the energy difference between the axial and equatorial conformers of this compound is remarkably small. scispace.com The equilibrium lies in favor of the equatorial conformer, a preference driven by a subtle balance of steric and electronic effects. beilstein-journals.orgpearson.com

Various physical methods have been employed to quantify the conformational equilibrium of this compound. The preference for the equatorial position is quantified by the conformational free energy difference, also known as the A-value. For fluorine, this value is significantly smaller than for bulkier substituents like a methyl group. masterorganicchemistry.com

Several experimental techniques provide detailed insight into this equilibrium:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Low-temperature NMR is a powerful tool for studying axial-equatorial isomerism. At room temperature, the rapid ring inversion averages the signals, but at low temperatures (e.g., -80°C or 195 K), the inversion slows sufficiently to allow for the resolution of distinct signals for the axial and equatorial conformers. acs.orgmodgraph.co.uk The relative populations can be determined by integrating these signals. Furthermore, the one-bond carbon-fluorine coupling constants (¹JCF) are distinct for each conformer, with equatorial C-F bonds typically showing larger coupling constants (≈180–190 Hz) compared to axial ones (≈160–170 Hz), a difference attributed to stereoelectronic effects. psu.edu

Microwave Spectroscopy : Supersonic-jet microwave spectroscopy allows for the direct observation of both the axial and equatorial conformers in the gas phase. rsc.orgrsc.orgresearchgate.net By analyzing the rotational spectra of the parent molecule and its ¹³C isotopologues, highly accurate rotational constants and, consequently, precise equilibrium structures for both isomers can be determined. rsc.orgresearchgate.net

Gas-Phase Electron Diffraction (GED) : GED studies, often combined with quantum chemical calculations, have been used to investigate the structures and relative abundance of the conformers in the gas phase. hi.isresearchgate.netacs.org These experiments confirm that the equatorial conformer is the major species present. acs.org

Table 1: Conformational Energy Differences for this compound This interactive table summarizes the experimentally and computationally determined energy differences between the axial and equatorial conformers of this compound.

| Parameter | Value (kcal/mol) | Method/Phase | Reference |

|---|---|---|---|

| A-value (ΔG°) | 0.24 | NMR | ubc.calibretexts.org |

| ΔG° | 0.25 | General | pearson.com |

| A-value (ΔG°) | 0.3 | General | chegg.com |

| ΔH° | 0.27 | IR Spectroscopy (Plastic Crystal Phase) | rsc.org |

| ΔE | 0.25 | Gas Electron Diffraction | scispace.com |

The position of the conformational equilibrium in this compound is sensitive to the physical state, temperature, and solvent environment.

Temperature : As dictated by thermodynamic principles, the population of the higher-energy axial conformer increases with temperature. Low-temperature studies using infrared (IR) and Raman spectroscopy have been crucial in isolating the conformers. scispace.com For instance, upon cooling, this compound forms a plastic crystal phase where both conformers coexist. rsc.org Further cooling can lead to a transition to an anisotropic crystalline phase, which predominantly contains the equatorial conformer. scispace.comrsc.org

Solvent : The polarity of the solvent can influence the conformational equilibrium, although the effect is less pronounced than for substituents with larger dipole moments. psu.edu Studies using ¹⁹F NMR spectroscopy in different solvents at low temperatures show slight shifts in the equilibrium. acs.org For example, at 195 K, the percentage of the axial conformer changes modestly across solvents of varying polarity, indicating that solvent-solute interactions play a role in stabilizing one conformer over the other. acs.org Increasing the pressure in solution has been shown to shift the equilibrium toward the axial conformer, which possesses a smaller molar volume. scispace.com

Stereoelectronic Effects of Fluorine Substitution

Stereoelectronic effects, which encompass the influence of orbital interactions on molecular geometry and stability, are paramount in understanding the unique conformational behavior of this compound. acs.org

The orientation of the C-F bond is a primary determinant of conformational preference. The C-F bond is notably short (≈1.35 Å) and highly polarized. beilstein-journals.orgbeilstein-journals.org

Steric Effects : Fluorine's small van der Waals radius means it imposes less steric strain than larger halogens like chlorine or bromine. masterorganicchemistry.comlibretexts.org However, 1,3-diaxial interactions between an axial fluorine and the axial hydrogens at C3 and C5 still introduce steric repulsion, which is the dominant factor favoring the equatorial position in monothis compound. beilstein-journals.org

Bond Length : High-resolution microwave spectroscopy has shown that the axial C-F bond is slightly longer than the equatorial C-F bond. modgraph.co.uk This elongation is a consequence of destabilizing electronic interactions in the axial conformer.

The highly polarized nature of the C-F bond creates a significant local dipole moment, leading to important electrostatic interactions. beilstein-journals.orgresearchgate.networdpress.com These interactions can be either stabilizing or destabilizing depending on the conformation. researchgate.net

Hyperconjugation, the interaction between filled and empty orbitals, plays a critical role in the conformational energetics of this compound. beilstein-journals.org The key interaction is the donation of electron density from a filled bonding orbital (donor) to an adjacent empty antibonding orbital (acceptor).

The most significant hyperconjugative effect is the σCH → σ*CF interaction. beilstein-journals.orgacs.org This interaction is maximized when the donor and acceptor orbitals are anti-periplanar (oriented at 180° to each other).

In the axial conformer , the C-F bond is anti-periplanar to the axial C-H bonds at C2 and C6. This ideal alignment allows for strong σCH → σ*CF hyperconjugative stabilization. acs.org

In the equatorial conformer , the C-F bond is gauche (60°) to the C-H bonds on the adjacent carbons, resulting in a much weaker hyperconjugative interaction. beilstein-journals.org

Despite the strong stabilizing hyperconjugation in the axial form, NBO analysis shows that the cumulative effect of all hyperconjugative and steric interactions ultimately drives the equilibrium to favor the more stable equatorial conformer in monothis compound. nih.gov

Table 2: NBO Analysis of Energy Contributions to Conformational Preference in this compound This interactive table presents the calculated energy differences (Axial - Equatorial) from NBO analysis, showing the individual contributions that determine the final conformational equilibrium. A positive value indicates a preference for the equatorial conformer.

| Energy Contribution | ΔE (kcal/mol) | Favored Conformer | Reference |

|---|---|---|---|

| Hyperconjugative (ΔENL) | +0.28 | Equatorial | nih.gov |

| Electrostatic (ΔENCE) | +0.02 | Equatorial | nih.gov |

| Steric (ΔENSA) | +0.28 | Equatorial | nih.gov |

Conformational Analysis of Fluorocyclohexanes: A Deep Dive into Stereochemical Principles

The introduction of fluorine into a cyclohexane ring dramatically alters its conformational behavior, leading to intriguing stereochemical outcomes that challenge classical principles. This article explores the nuanced world of this compound conformations, focusing on the controlling influence of fluorine-induced effects, the behavior of polyfluorinated systems, and the dynamics of ring inversion.

Advanced Spectroscopic and Structural Elucidation Techniques

Rotational Spectroscopy for Equilibrium Structure Determination

An experimental and computational approach that combines rotational constant data with high-level ab initio calculations is employed for the precise determination of fluorocyclohexane's equilibrium structure. rsc.orgrsc.org This methodology allows for the accurate characterization of the axial-equatorial isomerism. rsc.org

To obtain high-resolution rotational spectra, a Fourier transform microwave (FT-MW) spectrometer is utilized, often based on the Balle-Flygare design. rsc.orgrsc.org The jet-cooled rotational spectrum of this compound is measured in the frequency range of 6–20 GHz. rsc.orgrsc.org This technique of supersonic expansion cools the molecule to just a few Kelvin, simplifying the complex spectra by reducing the population of higher rotational and vibrational states. This allows for the unambiguous measurement and analysis of rotational transitions for both the more stable equatorial conformer and the less stable axial conformer. rsc.orgrsc.orgresearchgate.net A centrifugal-distorted rotational Hamiltonian is used to accurately fit the measured spectra. rsc.orgresearchgate.net

A crucial step in refining the molecular structure is the analysis of its isotopologues. For this compound, the rotational spectra of all monosubstituted 13C isotopologues for both the axial and equatorial conformers have been measured in their natural abundance (approximately 1.1%). rsc.orgrsc.orgresearchgate.netresearchgate.net The small energy difference between the two conformers makes it possible to detect these rare isotopologues for both forms. rsc.org By precisely measuring the rotational constants of these isotopic species, the coordinates of the carbon atoms can be accurately determined through methods like Kraitchman's equations, leading to a detailed and reliable empirical structure. researchgate.net

Table 1: Experimental Rotational and Centrifugal Distortion Constants (MHz) for this compound Conformers This table presents a selection of rotational constants (A, B, C) and the quartic centrifugal distortion constant (DJ) for the parent isotopologue of equatorial and axial this compound. These parameters are determined by fitting the transitions observed in the microwave spectrum.

| Parameter | Equatorial Conformer | Axial Conformer |

|---|---|---|

| A | 4552.28 | 5206.64 |

| B | 2113.88 | 2004.28 |

| C | 1949.26 | 1840.97 |

| DJ (kHz) | 0.43 | 0.51 |

Data sourced from experimental studies. rsc.orgresearchgate.net

To achieve the highest level of accuracy for the equilibrium structure, the mixed estimation (ME) method is employed. rsc.orgrsc.org This advanced procedure combines the experimental equilibrium rotational constants, derived from ground-state measurements corrected for vibrational and electronic effects, with predicate values for structural parameters obtained from high-level quantum chemical calculations (e.g., MP2/cc-pVTZ). rsc.orgaip.org Structural parameters are then fitted simultaneously to both the experimental moments of inertia and the theoretical predicate parameters, each weighted with appropriate uncertainties. rsc.orgrsc.org This concurrent fitting process prevents ill-conditioning issues that can arise in least-squares determinations from purely experimental data, especially for larger molecules. aip.org The result is a semi-experimental equilibrium structure (reSE) with an accuracy regarded to be as high as 0.001 Å for bond lengths and 0.2° for bond angles. rsc.orgrsc.orgresearchgate.net

Vibrational Spectroscopy for Conformational Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the presence of different conformers and assigning specific vibrational bands to each.

Infrared (IR) spectroscopic studies of this compound have been conducted in various phases, including vapor, liquid, and solid states at different temperatures and pressures. scispace.com These investigations are key to assigning vibrational frequencies to the equatorial and axial conformers. scispace.com In the liquid state or gas phase, this compound exists as a mixture of both conformers. scispace.comrsc.org However, upon cooling and crystallization into an ordered anisotropic solid, a significant simplification of the spectrum is observed. scispace.com Many absorption bands vanish, which indicates that the compound crystallizes in a preferred conformation. scispace.com Specifically, bands observed in the liquid at approximately 830 cm⁻¹ and 865 cm⁻¹ disappear in the crystalline solid and are therefore assigned to the axial (a) conformer. oup.com Conversely, bands at 793 cm⁻¹ and 844 cm⁻¹ persist, assigning them to the equatorial (e) conformer. oup.com By studying the temperature dependence of the IR spectra of this compound dissolved in liquid krypton or in its plastic crystalline phase, the standard enthalpy difference (ΔH°) between the conformers can be determined, with the equatorial conformer found to be more stable. rsc.org

Complementing IR studies, Raman spectroscopy provides further insight into the conformational equilibrium of this compound. scispace.com Raman spectra recorded for the liquid and for the amorphous and crystalline solid states show distinct differences. scispace.com Similar to the IR results, the transition from the liquid or plastic crystal phase to an ordered anisotropic crystal at low temperatures (around 90 K) results in the disappearance of bands attributable to the axial conformer. scispace.com This observation confirms the assignment of vibrational modes. For instance, a very strong Raman band observed at 793 cm⁻¹ is assigned to the ring-breathing vibration of the equatorial conformer. oup.com The combination of IR and Raman data allows for a comprehensive normal coordinate analysis to be performed for both conformers, leading to a tentative but well-supported assignment of the fundamental vibrational frequencies for each. scispace.com

Table 2: Selected Vibrational Band Assignments (cm⁻¹) for this compound Conformers This table shows a selection of experimentally observed infrared and Raman bands for the liquid phase of this compound and their assignment to either the equatorial (e) or axial (a) conformer based on their behavior upon crystallization.

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

|---|---|---|

| 793 | IR, Raman | Equatorial |

| 830 | IR | Axial |

| 844 | IR | Equatorial |

| 865 | IR | Axial |

| 938 | IR | Axial |

| 962 | IR | Equatorial |

Data sourced from vibrational spectroscopy studies. scispace.comoup.com

Variable Temperature and Pressure Studies

Variable temperature and pressure studies are crucial for understanding the conformational equilibrium and ring inversion kinetics of this compound.

Infrared (IR) and Raman spectroscopy have been employed to study this compound under varying temperatures and pressures. scispace.com In the vapor and liquid phases, as well as in the plastic solid state, this compound exists as a mixture of equatorial and axial conformers. scispace.com At approximately 180 K, a reversible transition to an anisotropic crystalline phase occurs, which predominantly contains the equatorial conformer, although a small amount of the axial form may persist. scispace.com

High-pressure IR studies reveal that compressing liquid this compound initially forms a plastic, isotropic solid at relatively low pressures (0.5-1 kbar). scispace.com Further increasing the pressure to around 7 kbar leads to the formation of an anisotropic crystal with enhanced spectral bands corresponding to the equatorial conformer. scispace.com Interestingly, in carbon disulfide solutions, increased pressure shifts the equilibrium towards the axial conformer, which has a smaller partial molar volume. scispace.com This indicates that the conformer that crystallizes under high pressure (equatorial) is not the one with the smaller volume. scispace.com At pressures estimated to be 30-40 kbar, the spectral bands associated with the axial conformer disappear, confirming the dominance of the equatorial form in the high-pressure solid phase. scispace.com

Variable-temperature ¹⁹F magic-angle spinning (MAS) NMR experiments have also been instrumental in examining the conformational preference and ring-inversion kinetics, particularly in this compound–thiourea (B124793) inclusion compounds. psu.edursc.orgrsc.org These studies have demonstrated that both conformations of this compound can be present in equal proportions within the thiourea tunnels. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural and dynamic analysis of this compound.

The complete analysis of ¹H, ¹⁹F, and ¹³C NMR spectra provides comprehensive data on the chemical shifts and coupling constants for both the axial and equatorial conformers of this compound. modgraph.co.uk These parameters are highly sensitive to the precise geometry of the molecule. modgraph.co.uk The use of multinuclear NMR allows for the detailed assignment of signals to specific nuclei in each conformation. modgraph.co.ukjeolusa.com

Table 1: NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound Conformers modgraph.co.uk

| Nucleus | Conformer | Chemical Shift (ppm) | Coupling Constant (Hz) |

| ¹H | Axial | 4.68 (H-1eq) | |

| 1.85-1.65 (others) | |||

| Equatorial | 4.45 (H-1ax) | ||

| 2.10-1.95 (others) | |||

| ¹³C | Axial | 87.9 (C-1) | ¹J(C,F) = 171.0 |

| 30.6 (C-2,6) | ²J(C,F) = 19.0 | ||

| 20.0 (C-3,5) | ³J(C,F) = 6.0 | ||

| 24.8 (C-4) | ⁴J(C,F) = <1.0 | ||

| Equatorial | 92.5 (C-1) | ¹J(C,F) = 179.0 | |

| 34.2 (C-2,6) | ²J(C,F) = 19.0 | ||

| 24.1 (C-3,5) | ³J(C,F) = 7.0 | ||

| 25.9 (C-4) | ⁴J(C,F) = <1.0 | ||

| ¹⁹F | Axial | -181.5 | |

| Equatorial | -167.5 |

Note: ¹H referenced to TMS, ¹³C referenced to CDCl₃ at 77.7ppm, and ¹⁹F referenced to CFCl₃ at 0.00ppm. Data obtained at -80°C. modgraph.co.uk

Gas-phase ¹⁹F NMR studies have been conducted to investigate the ring inversion process of this compound. acs.org These studies provide data on the kinetics of the conformational change in an environment free from solvent effects. The barrier to ring inversion measured in the gas phase is found to be within the experimental error of values obtained in the solid state and in solution. cdnsciencepub.com

Low-temperature NMR is essential for slowing the ring inversion process sufficiently to observe the distinct signals of the axial and equatorial conformers. modgraph.co.uk By integrating the signals of the individual conformers at low temperatures (e.g., -90°C), the equilibrium constant and the free energy difference (ΔG°) between them can be determined. modgraph.co.uk For this compound, low-temperature ¹H and ¹⁹F NMR have shown that the equatorial conformer is slightly favored. modgraph.co.ukcdnsciencepub.com A study using ¹⁹F NMR of solid this compound determined the equilibrium constant K = Pₑ/Pₐ = 1.56 at 281 K, corresponding to a ΔG° of 1.045 ± 0.10 kJ mol⁻¹. cdnsciencepub.com These values are comparable to those measured in CFCl₃ solution and in the gas phase. cdnsciencepub.com

Variable-temperature ¹⁹F MAS NMR has been particularly effective in studying the ring-inversion process over a wide temperature range (120 K). psu.edursc.org This technique offers greater sensitivity compared to ¹³C NMR, allowing for more precise measurements of rate constants, especially in the slow-exchange regime. psu.edursc.org For the this compound–thiourea inclusion compound, the average activation parameters for ring inversion were determined to be ΔH‡ = 39.4 ± 2.6 kJ mol⁻¹ and ΔS‡ = -11.9 ± 11.0 J mol⁻¹ K⁻¹. psu.edu

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed map of electron density can be generated, revealing atomic positions and bonding information. nih.gov While the direct application to pure this compound is challenging due to its low melting point and the difficulty in obtaining suitable single crystals, powder X-ray diffraction has been used to study its inclusion compounds. psu.edu For instance, powder X-ray diffraction studies confirmed the rhombohedral tunnel structure of the this compound-thiourea inclusion compound. psu.edu In cases where single crystals are unavailable, powder X-ray diffraction data, often guided by solid-state NMR and computational methods, can be used to solve complex crystal structures. rsc.org

The determination of absolute stereochemistry (e.g., R or S configuration) at a chiral center is a crucial aspect of structural elucidation. vedantu.comlibretexts.org While this compound itself is not chiral, substituted derivatives can be. X-ray crystallography is a primary method for unambiguously determining the absolute configuration of chiral molecules. vedantu.com For chiral derivatives of this compound, this technique would allow for the precise spatial arrangement of all atoms, including the fluorine substituent, to be established. ucsd.educhegg.com

Analysis of Intermolecular Interactions in Crystalline Phases

The arrangement of molecules in the solid state is dictated by a subtle balance of intermolecular forces. iosrjournals.org For this compound and its derivatives, the crystalline phase is governed by a combination of dipole-dipole interactions, London dispersion forces, and specific contacts involving the fluorine atom. researchgate.net While a detailed single-crystal X-ray diffraction analysis for monothis compound is not extensively documented in primary literature, significant insights can be drawn from studies on polyfluorinated cyclohexane (B81311) systems. nih.govbeilstein-journals.orgresearchgate.net

The introduction of the highly electronegative fluorine atom creates a significant C-F bond dipole, making this compound a polar molecule. This polarity is a key driver of intermolecular interactions in the solid state. nih.gov The primary forces at play include:

Dispersion Forces: These forces are present in all molecules and play a crucial role in the stabilization of the crystal lattice of fluorocyclohexanes. nih.gov

C-H···F Interactions: The interaction between the fluorine atom on one molecule and hydrogen atoms on a neighboring molecule is a significant factor in the supramolecular assembly. nih.gov While covalently bound fluorine is generally considered a weak hydrogen-bond acceptor, these numerous, albeit weak, C-H···F contacts collectively contribute to the stability of the crystalline structure. nih.gov In some selectively fluorinated cyclohexanes, which present an electronegative fluorine face and an electropositive hydrogen face, the association is driven by these hydrogen-to-fluorine contacts. mdpi.com

Gas Electron Diffraction (GED) for Gas-Phase Molecular Geometry

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gas phase, where they are free from the intermolecular forces present in condensed states. wikipedia.orgrsc.org For this compound, GED studies have been instrumental in characterizing the conformational equilibrium and precise geometric parameters of its chair conformers.

The molecule exists as an equilibrium mixture of two chair conformers: one with the fluorine atom in an axial position and one with it in an equatorial position. Early GED work by Andersen in 1962 established that the equatorial conformer is more stable than the axial conformer. researchgate.net

More recent and comprehensive studies, combining GED data with microwave spectroscopy and high-level computational methods, have provided a highly accurate semiexperimental equilibrium structure (r_e_) for both conformers. researchgate.net These studies confirm that the equatorial conformer is energetically favored. The analysis yields precise values for bond lengths, bond angles, and dihedral angles, revealing subtle structural changes upon substitution. For instance, the C-C bonds adjacent to the C-F group show a noticeable reduction in length compared to cyclohexane itself.

The key structural parameters for the axial and equatorial conformers of this compound, as determined by a combined experimental and computational approach, are presented in the tables below. researchgate.net

Table 1: Selected Bond Lengths of this compound Conformers (Å)

| Bond | Axial Conformer (r_e_) | Equatorial Conformer (r_e_) |

|---|---|---|

| C-F | 1.409 | 1.402 |

| C1-C2 | 1.516 | 1.512 |

| C2-C3 | 1.530 | 1.532 |

| C3-C4 | 1.531 | 1.530 |

Table 2: Selected Bond Angles of this compound Conformers (degrees)

| Angle | Axial Conformer (r_e_) | Equatorial Conformer (r_e_) |

|---|---|---|

| ∠F-C1-C2 | 109.1 | 109.7 |

| ∠C1-C2-C3 | 111.4 | 112.2 |

| ∠C2-C3-C4 | 111.1 | 111.0 |

| ∠C6-C1-C2 | 109.5 | 111.1 |

Reaction Pathways and Mechanistic Investigations

Carbon-Fluorine Bond Activation Processes

The inherent strength of the C-F bond makes its activation a significant challenge in synthetic chemistry. rsc.org However, various catalytic and stoichiometric methods have been developed to achieve this, opening avenues for the further functionalization of fluorocyclohexane.

Catalytic Dehydrofluorination Pathways (e.g., Germylium Ion Catalysis)

Dehydrofluorination of this compound yields cyclohexene (B86901) and is a key transformation. A notable method involves the use of germylium ions as catalysts. rsc.org When this compound is treated with a germylium ion catalyst, such as those generated in situ from trityl cations and germanes, it undergoes dehydrofluorination. rsc.orgrsc.org

The proposed mechanism for this reaction involves the activation of the C-F bond by the highly Lewis acidic germylium ion. rsc.orgrsc.orgsemanticscholar.org This interaction leads to the formation of a carbenium-like intermediate and a fluorogermane (B87244) species. rsc.orgrsc.org Subsequent elimination of a proton from the cyclohexyl cation, facilitated by a germane (B1219785) acting as a hydrogen source, results in the formation of cyclohexene and dihydrogen, regenerating the germylium catalyst. rsc.orgrsc.org

Research has shown that the choice of germane can influence the reaction efficiency. For instance, triethylgermane (B74486) has demonstrated high activity in this catalytic cycle. The reaction conditions, such as temperature, also play a crucial role, with optimal conversions observed at elevated temperatures.

Table 1: Catalytic Dehydrofluorination of this compound with Germylium Ion Catalysts

| Catalyst Precursor (5 mol%) | Germane (Hydrogen Source) | Temperature (°C) | Time (h) | Conversion (%) | Product Ratio (Cyclohexene:Cyclohexane) |

|---|---|---|---|---|---|

| [Ph₃C]⁺[B(C₆F₅)₄]⁻ | Et₃GeH | 65 | 3 | 100 | 10:1 |

| [Ph₃C]⁺[B(C₆F₅)₄]⁻ | nBu₃GeH | 65 | 2 | 100 | 3:1 |

Data sourced from a study on germylium ion-catalyzed dehydrofluorination. rsc.org

Hydrodefluorination Mechanisms

Hydrodefluorination (HDF) is a process that replaces a fluorine atom with a hydrogen atom. In the context of this compound, this reaction converts it to cyclohexane (B81311). While germylium ions in the presence of germanes favor dehydrofluorination, the use of silylium (B1239981) ions as catalysts in the presence of silanes as the hydrogen source promotes hydrodefluorination. rsc.org

The mechanism is thought to proceed via a similar C-F activation step by the silylium ion, generating a cyclohexyl cation. rsc.org However, instead of β-hydride elimination, the carbocation is trapped by a hydride transfer from the silane, yielding cyclohexane and regenerating the silylium catalyst. rsc.orgrsc.org The choice between dehydrofluorination and hydrodefluorination pathways can thus be controlled by the selection of the main-group Lewis acid catalyst (germylium vs. silylium) and the corresponding hydride source (germane vs. silane). rsc.org

Photocatalytic methods have also been explored for hydrodefluorination, although much of the research focuses on fluoroaromatics. nih.gov These reactions typically involve single electron transfer from a photocatalyst to the substrate, leading to a radical anion that fragments to cleave the C-F bond. nih.gov

Role of Metal Catalysts in C-F Bond Transformations

Transition metal complexes have been extensively investigated for their ability to activate C-F bonds. mdpi.comwhiterose.ac.uk Metals such as nickel, palladium, rhodium, and titanium have shown promise in mediating the transformation of organofluorine compounds. mdpi.comacs.orgresearchgate.net For this compound, titanium alkylidyne complexes have been shown to effect dehydrofluorination. acs.org The mechanism involves a sequential C-H bond activation followed by β-fluoride elimination. acs.org

Palladium and platinum-based catalysts are also known to facilitate H/D exchange and hydrogenolysis of C-F bonds, though these reactions can be slow and accompanied by side reactions. The general principle behind transition metal-catalyzed C-F activation involves either oxidative addition of the C-F bond to a low-valent metal center or coordination of the fluorine atom to a Lewis acidic metal center, which facilitates C-F bond cleavage. nih.govwhiterose.ac.uk The efficiency and selectivity of these transformations are highly dependent on the metal, the ligand environment, and the reaction conditions. mdpi.comwhiterose.ac.uk

Substitution Reactions of Fluorocyclohexanes

Beyond C-F bond activation leading to elimination or reduction, this compound can undergo substitution reactions, although these are often challenging due to the poor leaving group ability of the fluoride (B91410) ion.

Nucleophilic Substitution Pathways (SN2, SN2')

The direct nucleophilic substitution of the fluorine atom in this compound via an SN2 mechanism is generally difficult. cas.cn The C-F bond is the strongest single bond to carbon, and fluoride is a poor leaving group compared to other halides. cas.cn SN2 reactions require a backside attack by the nucleophile, leading to an inversion of stereochemistry. ucsd.eduorganic-chemistry.org For this to occur with an alkyl fluoride, a highly reactive nucleophile and forcing conditions are typically necessary. cas.cn

However, intramolecular SN2 reactions, where the nucleophile is part of the same molecule, can be more favorable. cas.cn The proximity of the reacting centers can overcome the high activation energy associated with cleaving the C-F bond. cas.cn These reactions are influenced by the nature of the nucleophile and the size of the ring being formed. cas.cn

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comsavemyexams.com Due to steric hindrance, SN2 reactions are more favorable for primary and secondary alkyl halides, while tertiary halides are unreactive via this pathway. youtube.comsavemyexams.com

Halogen-Exchange Reactivity

Halogen-exchange reactions provide an alternative route to substitute the fluorine atom in this compound. organic-chemistry.orgorganicmystery.com These reactions typically involve converting the highly stable C-F bond into a more reactive C-X bond (where X = Cl, Br, I). wikipedia.org

One approach involves the use of a titanocene (B72419) dihalide catalyst in the presence of trialkyl aluminum and a polyhalomethane as the halogen source. organic-chemistry.org This system has been shown to effectively exchange fluorine for other halogens in alkyl fluorides under mild conditions. organic-chemistry.org Interestingly, for the fluorine/iodine exchange, a titanocene catalyst is not always necessary. organic-chemistry.org

Another classic example of a halogen-exchange reaction is the Finkelstein reaction, which is typically used to prepare iodoalkanes from chloro- or bromoalkanes using sodium iodide in acetone. organicmystery.com While not directly applicable in its standard form for the unreactive C-F bond, modified conditions and catalytic systems are being developed to facilitate such transformations. Metal-halogen exchange, a fundamental reaction in organometallic chemistry, can also be employed, often using highly electropositive metals like lithium or magnesium to convert an organic halide into an organometallic reagent. wikipedia.org

Borylation Reactions of C-F Bonds

The transformation of carbon-fluorine (C-F) bonds into carbon-boron (C-B) bonds is a significant synthetic strategy, as the resulting organoboron compounds are highly versatile intermediates in organic chemistry. researchgate.net For this compound, this reaction involves the cleavage of the strong C-F bond and the formation of a new C-B bond.

Stoichiometric reactions of this compound with specific hydridoboranes have been investigated. nih.gov While some boranes like catecholborane (HBcat) and 9-borabicyclo[3.3.1]nonane (9-BBN) reduce the C-F bond to a C-H bond, Piers' borane (B79455) (HB(C₆F₅)₂) has been shown to effect the borylation of the C-F bond in this compound. nih.gov This reaction leads to the formation of a fluorinated organoborane, demonstrating a pathway for C-F bond functionalization without the need for a transition metal catalyst. nih.gov

Catalytic methods, particularly those using copper, have also been developed for the borylation of unactivated alkyl C-F bonds. nih.govresearchgate.net These reactions typically employ a copper(I) catalyst with a suitable ligand and a diboron (B99234) reagent. nih.govresearchgate.net While much of the research has focused on various alkyl halides, the principles can be extended to this compound. nih.govresearchgate.net The mechanism is thought to involve a radical pathway. nih.govresearchgate.net

The following table summarizes the reactivity of this compound with different borane reagents.

| Borane Reagent | Product with this compound | Reaction Type |

| Catecholborane (HBcat) | Cyclohexane | Reduction |

| 9-BBN | Cyclohexane | Reduction |

| Piers' borane (HB(C₆F₅)₂) | Borylated this compound | Borylation |

Elimination Reactions

Elimination reactions of this compound, specifically dehydrofluorination, result in the formation of unsaturated cyclic compounds and are governed by distinct mechanistic principles that dictate the product distribution.

Regioselectivity and Stereoselectivity of 1,2- and 1,4-Eliminations

The elimination of hydrogen fluoride (HF) from this compound can proceed through either a 1,2-elimination to yield cyclohexene or a 1,4-elimination to form 1,3-cyclohexadiene. acs.orgacs.org The outcome of the reaction is highly dependent on the reaction conditions and the stereochemical arrangement of the atoms involved.

1,2-Elimination (β-Elimination): This pathway is common for halocyclohexanes. The stereochemistry of the E2 reaction, a type of 1,2-elimination, is crucial. For the reaction to proceed, a trans-diaxial (anti-periplanar) arrangement of the hydrogen and the fluorine atoms is required. libretexts.orgsaskoer.camsu.edu This means both the hydrogen and the fluorine must be in axial positions on the cyclohexane chair conformation. libretexts.orgmsu.edu If this conformation is not accessible or is energetically unfavorable, the rate of E2 elimination will be significantly reduced. msu.edu In such cases, the regioselectivity, which typically follows Zaitsev's rule (favoring the most substituted alkene), can be overridden by these stereochemical constraints. libretexts.orgmsu.edu

1,4-Elimination: This pathway is particularly relevant in allylic systems, such as fluorocyclohexenes. acs.orgacs.org Theoretical studies on the gas-phase reactions of 3-fluorocyclohexene with fluoride have shown that 1,4-elimination is a favorable pathway. acs.orgacs.org Both anti and syn stereochemical pathways are possible for 1,4-elimination, with the anti pathway being slightly more favored. acs.orgacs.org This contrasts with 1,2-eliminations where there is a strong preference for the anti pathway. acs.org

Base-Promoted Elimination Mechanisms

Base-promoted eliminations from this compound can occur through two primary mechanisms: the concerted E2 mechanism and the stepwise E1cB mechanism. masterorganicchemistry.comlibretexts.org

E2 Mechanism: The E2 (bimolecular elimination) mechanism is a one-step process where the base abstracts a proton (H⁺) from the carbon adjacent to the one bearing the fluorine, while simultaneously the C-F bond breaks and a double bond forms. saskoer.cayoutube.com The rate of this reaction is dependent on the concentration of both the this compound and the base. libretexts.orgyoutube.com As mentioned, this mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the departing H and F atoms. libretexts.orgsaskoer.ca

E1cB Mechanism: The E1cB (unimolecular elimination from the conjugate base) mechanism is a two-step process. masterorganicchemistry.comlibretexts.org

A base removes a proton from the β-carbon, forming a carbanion intermediate. masterorganicchemistry.comtdl.org

The fluoride ion departs from the carbanion, forming the alkene. masterorganicchemistry.com

This mechanism is favored when the β-hydrogen is acidic and when the leaving group is poor, which is a characteristic of fluorine due to the strength of the C-F bond. masterorganicchemistry.comresearchgate.net The E1cB mechanism does not have the same strict anti-periplanar requirement as the E2 mechanism. youtube.com The use of strong, sterically hindered bases can also promote the E1cB pathway. researchgate.net

Ring Transformation and Derivatization Mechanisms

This compound can be converted into valuable aromatic compounds through processes that involve elimination followed by dehydrogenation.

Dehydrofluoro-Dehydrogenation for Aromatic Compound Synthesis

The synthesis of aromatic compounds from fluorinated cyclohexanes is a key transformation. A study on the conversion of 1,1-dithis compound (B1205268) to fluorobenzene (B45895) provides insight into this process. oup.comoup.com The reaction proceeds in two distinct steps:

Dehydrofluorination: The first step is the elimination of HF from the this compound ring to produce a fluorinated cyclohexene intermediate. For example, 1,1-dithis compound is converted to 1-fluorocyclohexene. oup.comoup.comgoogle.com This step is typically catalyzed by metal fluorides like aluminum fluoride (AlF₃). oup.com

Dehydrogenation: The resulting cyclohexene derivative is then dehydrogenated to form the final aromatic product. This step is often catalyzed by a palladium catalyst, such as Pd-black. oup.com

Oxidative Dehydrogenation Processes

Oxidative dehydrogenation (ODH) is an alternative and often more efficient method for aromatization. In this process, an oxidizing agent, such as molecular oxygen, is used to facilitate the removal of hydrogen. The ODH of cyclohexane and its derivatives has been studied extensively. osti.govosti.govaip.orgresearchgate.net

For a substrate like this compound, the process would first involve dehydrofluorination to yield cyclohexene, which would then undergo ODH. aip.org The conversion of cyclohexane to benzene (B151609) via cyclohexene is a well-documented example. osti.govaip.org Various catalysts are effective for this transformation, including those based on palladium, copper, and vanadium oxides. osti.govosti.gov

Research has shown that partially oxidized palladium and copper clusters can catalyze the oxidative dehydrogenation of cyclohexane with high activity. osti.gov Interestingly, their selectivity differs: Pd clusters primarily produce benzene, while Cu clusters favor the formation of cyclohexene. osti.gov For the subsequent step of converting cyclohexene to benzene, titania-supported copper tetramers (Cu₄/TiO₂) have demonstrated 100% selectivity toward benzene production. aip.org

The following table presents data on the catalytic oxidative dehydrogenation of cyclohexane, which serves as a model for the second step in the aromatization of this compound.

| Catalyst | Support | Major Product from Cyclohexane | Reference |

| Pd clusters | - | Benzene | osti.gov |

| Cu clusters | - | Cyclohexene | osti.gov |

| NdVO₄, Mg₃(VO₄)₂ | - | Cyclohexene | osti.gov |

| Cu₄ | TiO₂ | Benzene (from cyclohexene) | aip.org |

| AuPd, Pd | TiO₂ | Benzene (from cyclohexene) | cardiff.ac.uk |

Ring-Opening Reactions of Fluorinated Epoxides

The synthesis of this compound and its derivatives can be effectively achieved through the ring-opening of epoxides on a cyclohexane framework. This method is a cornerstone in organofluorine chemistry for installing fluorine atoms with high regio- and stereoselectivity. The process typically involves the epoxidation of a cyclohexene precursor, followed by the nucleophilic ring-opening of the resulting epoxide with a fluoride source.

The choice of fluorinating agent is critical and dictates the reaction conditions and mechanism. Reagents such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or pyridinium (B92312) poly(hydrogen fluoride) are commonly employed. beilstein-journals.orgcas.cn The reaction mechanism for the epoxide ring-opening can proceed through either an Sₙ1 or Sₙ2 pathway. The operative mechanism is highly dependent on the structure of the epoxide and the acidity of the hydrogen fluoride reagent. researchgate.net

Sₙ2 Mechanism: Under neutral or basic conditions, the fluoride ion acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. This attack typically occurs at the less sterically hindered carbon, leading to a product with a defined stereochemistry (anti-periplanar arrangement of the new fluorine and oxygen substituents). beilstein-journals.org This pathway is favored for simple, unactivated epoxides.

Sₙ1 Mechanism: In the presence of a strong acid, the epoxide oxygen is protonated, forming a good leaving group (a hydroxyl group). This is followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. The fluoride ion then attacks the carbocation. This mechanism is more likely with epoxides that can form a stable carbocation, such as those with adjacent tertiary or resonance-stabilizing carbons.

A practical application of this methodology is seen in the synthesis of multi-fluorinated cyclohexane derivatives, which serve as important building blocks in medicinal chemistry. For instance, the synthesis of all-cis-tetrafluorocyclohexylamine derivatives starts with a Birch reduction of benzonitrile, followed by double epoxidation of the resulting cyclohexadiene. beilstein-journals.org The subsequent hydrofluorination ring-opening of these diepoxides using Et₃N·3HF at elevated temperatures is a key step, yielding fluorohydrin intermediates that are further processed to obtain the desired tetrafluorinated products. beilstein-journals.orgresearchgate.net

The table below summarizes representative conditions for the ring-opening of a diepoxide intermediate in the synthesis of a fluorinated cyclohexane derivative.

| Reactant | Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Diepoxy-nitrile Cyclohexane Intermediate | Et₃N·3HF (8 equiv) | 140 °C, 18 h | Fluorohydrin-nitrile Cyclohexane | Not specified directly for this step | beilstein-journals.org |

| Triflated Fluorohydrin Intermediate | Et₃N·3HF (10 equiv) | 120 °C, 4 days | Tetrathis compound Nitrile | 51% | beilstein-journals.org |

In some cases involving monofluorinated epoxides, the ring-opening process can be more complex, involving both the cleavage of a C-F bond and the formation of a new one, constituting a formal 1,2-fluorine shift. cas.cn This highlights the intricate nature of fluorine chemistry and the versatile reaction pathways available from fluorinated epoxides.

Deuterium (B1214612) Exchange Mechanisms on the Cyclohexane Ring

Deuterium exchange on the this compound ring is a valuable technique for isotopic labeling, enabling detailed mechanistic studies and applications in metabolic and structural analysis. anr.fr The exchange of hydrogen atoms for deuterium on the C-H bonds of the cyclohexane ring can be achieved through several mechanisms, typically requiring catalysis.